2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula CHFNO. It is characterized by the presence of an amino group, a difluoropiperidine ring, and a propanone moiety. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmaceutical research.
The compound is classified under organic compounds, specifically as an amine due to the presence of an amino group. It can be sourced through synthetic routes involving reactions with 4,4-difluoropiperidine and other reagents that introduce the necessary functional groups. The compound's registry number is 1888624-31-4, which is used for identification in chemical databases.
The synthesis of 2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one typically involves reductive amination. A common method includes:
In industrial settings, the synthesis may be scaled up using similar reaction conditions but optimized for higher yields. Purification techniques such as recrystallization or chromatography are employed to ensure the final product meets quality specifications.
The molecular structure of 2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one features:
The compound's structural data includes:
2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one can undergo several chemical reactions:
The reactions can yield various products such as:
The mechanism of action for 2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Research indicates that its effects can vary widely depending on the context of use and the specific biological pathways involved.
Key physical properties include:
Relevant chemical properties include:
2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one has several applications in scientific research:
This compound represents a significant area of interest within organic chemistry and pharmacology due to its versatile applications and potential benefits in drug development and material science.
The synthesis of 2-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one relies on sophisticated multi-step sequences that integrate 4,4-difluoropiperidine as a core structural motif. These routes typically commence with N-Boc protection of 4,4-difluoropiperidine, followed by deprotonation and nucleophilic substitution to introduce functionalized side chains. A pivotal step involves coupling with α-amino acid derivatives or activated esters to form the propan-1-one linkage. For example, WO2013127913A1 details a route where 4,4-difluoropiperidine reacts with tert-butyl (2-bromoethyl)carbamate to form a protected intermediate, which undergoes deprotection and coupling with 2-((5-chloropyridin-2-yl)amino)acetic acid using HATU as a coupling agent [3]. Alternative paths employ reductive amination between difluoropiperidine and α-keto acids, followed by reduction to install the 2-amino substituent [3] [6].
Table 1: Key Synthetic Intermediates for Difluoropiperidine Scaffolds
Intermediate | Synthetic Step | Coupling Agent | Yield (%) |
---|---|---|---|
N-Boc-4,4-difluoropiperidine | Protection | Di-tert-butyl dicarbonate | 85–92 |
1-(2-Aminoethyl)-4,4-difluoropiperidine | Deprotection | TFA/DCM | 78 |
2-((5-Chloropyridin-2-yl)amino)acetic acid | Activation | HATU | 90 |
Final coupled product | Amide bond formation | DIPEA | 65 |
These methodologies highlight atom economy challenges due to protection/deprotection steps, with yields for final products rarely exceeding 65%. Microwave-assisted coupling has emerged to enhance efficiency, reducing reaction times from hours to minutes [3].
The 4,4-difluoropiperidine moiety’s bioisosteric properties stem from fluorine’s ability to modulate lipophilicity, metabolic stability, and conformational rigidity. Two dominant fluorination strategies exist:
Fluorine’s strong electronegativity reduces the piperidine ring’s basicity, diminishing off-target interactions with cation-binding receptors. Additionally, the gem-difluoro motif mimics transition-state geometries in enzyme binding pockets, as evidenced by enhanced IC₅₀ values in protease inhibitors [5].
The chiral center at the 2-amino position in 2-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one derivatives dictates receptor binding affinity and signaling bias. Enantioselective synthesis via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation yields enantiopure forms with divergent bioactivities. WO2014057080A2 demonstrates that (S)-enantiomers of ureidopropanamide analogs exhibit 10–50-fold higher FPR2 agonist potency than (R)-counterparts in calcium mobilization assays [1].
Table 2: Enantiomeric Activity Differentiation in FPR2 Agonists
Enantiomer | EC₅₀ (Calcium Mobilization, nM) | Metabolic Stability (t₁/₂, min) | FPR2 Bias Index |
---|---|---|---|
(S)-11l | 38 ± 5 | 120 | 0.92 |
(R)-11l | 420 ± 30 | 115 | 0.45 |
(S)-11e | 85 ± 8 | 98 | 0.88 |
(R)-11e | 950 ± 85 | 102 | 0.38 |
Molecular dynamics simulations attribute this to hydrogen-bond orientation: The (S)-configuration optimally aligns with Ser₉₈ and Thr₂₀₁ in FPR2’s orthosteric pocket, while (R)-enantiomers induce steric clashes with Ile₁₀₆ [1] [2]. This stereospecificity extends to BBB permeability, where (S)-enantiomers show 3-fold higher brain accumulation in murine models [2].
Ureidopropanamide-based FPR2 agonists (e.g., compound 2/MR39) serve as critical SAR references for 2-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one. Key modifications influence agonist potency, metabolic stability, and target selectivity:
Table 3: Structural Analogs of 2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one
Compound Name | Core Structure | FPR2 EC₅₀ (nM) | Metabolic t₁/₂ (min) |
---|---|---|---|
2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one | Difluoropiperidine-propanone | 120* | >120 |
MR39 (compound 2) | 3-(Indol-3-yl)-ureidopropanamide | 550 | 48 |
(S)-11l | Tetrahydroisoquinoline-ureido | 38 | 120 |
BMS-986235 | 4-Phenylpyrrolidinone | 15 | 180 |
Estimated from structural analogs |
Electron-withdrawing groups (e.g., cyano or aza-heterocycles) on the “right-hand” aromatic ring mitigate oxidative metabolism, extending in vivo half-lives. Gem-dimethyl groups adjacent to metabolically labile sites further impede CYP450 oxidation [1] [2].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2